molecular formula C17H28O6Si B13093431 methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

Cat. No.: B13093431
M. Wt: 356.5 g/mol
InChI Key: AZDURJIUWHQHDD-JMQDMHAUSA-N
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Description

Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[44002,4]dec-7-ene-7-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[44002,4]dec-7-ene-7-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the tert-butyl(dimethyl)silyl group can produce a wide range of derivatives .

Scientific Research Applications

Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate stands out due to its specific tricyclic structure and the presence of both tert-butyl(dimethyl)silyl and hydroxymethyl groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H28O6Si

Molecular Weight

356.5 g/mol

IUPAC Name

methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C17H28O6Si/c1-16(2,3)24(5,6)23-15-13-10(7-12-17(13,9-18)22-12)11(8-21-15)14(19)20-4/h8,10,12-13,15,18H,7,9H2,1-6H3/t10-,12+,13-,15+,17+/m1/s1

InChI Key

AZDURJIUWHQHDD-JMQDMHAUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](C[C@H]3[C@@]2(O3)CO)C(=CO1)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CC3C2(O3)CO)C(=CO1)C(=O)OC

Origin of Product

United States

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